(3E)-3-(4-chlorobenzylidene)-1-(4-methyl-3-nitrophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
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Overview
Description
(3E)-3-[(4-CHLOROPHENYL)METHYLIDENE]-1-(4-METHYL-3-NITROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes a pyrrolidone ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(4-CHLOROPHENYL)METHYLIDENE]-1-(4-METHYL-3-NITROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4-methyl-3-nitrobenzylamine to form an intermediate Schiff base, which is then cyclized with phenylacetic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(4-CHLOROPHENYL)METHYLIDENE]-1-(4-METHYL-3-NITROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. Reaction conditions typically involve controlled temperatures and pressures to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation can produce corresponding oxides.
Scientific Research Applications
Chemistry
In chemistry, (3E)-3-[(4-CHLOROPHENYL)METHYLIDENE]-1-(4-METHYL-3-NITROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, (3E)-3-[(4-CHLOROPHENYL)METHYLIDENE]-1-(4-METHYL-3-NITROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new medications.
Industry
In industry, this compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals. Its unique properties make it suitable for applications in materials science and chemical manufacturing.
Mechanism of Action
The mechanism of action of (3E)-3-[(4-CHLOROPHENYL)METHYLIDENE]-1-(4-METHYL-3-NITROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with enzymes involved in cell proliferation can result in anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with an aniline ring substituted with two chlorine atoms.
Cinnamodendron dinisii Schwanke essential oil: Used in the production of active nanocomposite film packaging for food conservation.
Uniqueness
(3E)-3-[(4-CHLOROPHENYL)METHYLIDENE]-1-(4-METHYL-3-NITROPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups and its ability to undergo various chemical reactions
Properties
Molecular Formula |
C24H17ClN2O3 |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
(3E)-3-[(4-chlorophenyl)methylidene]-1-(4-methyl-3-nitrophenyl)-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C24H17ClN2O3/c1-16-7-12-21(15-22(16)27(29)30)26-23(18-5-3-2-4-6-18)14-19(24(26)28)13-17-8-10-20(25)11-9-17/h2-15H,1H3/b19-13+ |
InChI Key |
ZGQHSLSRFVUHQG-CPNJWEJPSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=C/C(=C\C3=CC=C(C=C3)Cl)/C2=O)C4=CC=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=CC3=CC=C(C=C3)Cl)C2=O)C4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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